molecular formula C21H23BrO5 B14033185 Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate

Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate

Cat. No.: B14033185
M. Wt: 435.3 g/mol
InChI Key: DZWVSLGBXXZXDB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate is an organic compound with a complex structure It is a derivative of benzoate, featuring a bromine atom and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate typically involves multiple steps. One common method includes the esterification of 3-bromo-5-hydroxybenzoic acid with methyl alcohol in the presence of a catalyst. The final step involves the reaction with 2-(2-(tert-butoxy)-2-oxoethyl)phenol under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H23BrO5

Molecular Weight

435.3 g/mol

IUPAC Name

methyl 3-bromo-5-[[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenoxy]methyl]benzoate

InChI

InChI=1S/C21H23BrO5/c1-21(2,3)27-19(23)12-15-7-5-6-8-18(15)26-13-14-9-16(20(24)25-4)11-17(22)10-14/h5-11H,12-13H2,1-4H3

InChI Key

DZWVSLGBXXZXDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)Br)C(=O)OC

Origin of Product

United States

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